molecular formula C10H10S B14337471 2-(Cyclohexa-1,5-dien-1-yl)thiophene CAS No. 110214-15-8

2-(Cyclohexa-1,5-dien-1-yl)thiophene

Cat. No.: B14337471
CAS No.: 110214-15-8
M. Wt: 162.25 g/mol
InChI Key: BYCMYCQRDSEIHB-UHFFFAOYSA-N
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Description

2-(Cyclohexa-1,5-dien-1-yl)thiophene is a chemical compound that features a thiophene ring substituted with a cyclohexa-1,5-dien-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom, and the cyclohexa-1,5-dien-1-yl group is a six-membered ring with two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexa-1,5-dien-1-yl)thiophene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the thiophene ring. Another method involves the condensation of thiophene derivatives with cyclohexadiene under specific conditions, such as the presence of a catalyst or under microwave irradiation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexa-1,5-dien-1-yl)thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, resulting in a saturated cyclohexane derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions to achieve substitution on the thiophene ring.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(Cyclohexa-1,5-dien-1-yl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexa-1,5-dien-1-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexa-2,5-dien-1-ylthiophene
  • Cyclohexa-1,4-dien-1-ylthiophene
  • Cyclohexa-1,3-dien-1-ylthiophene

Uniqueness

2-(Cyclohexa-1,5-dien-1-yl)thiophene is unique due to the specific positioning of the double bonds in the cyclohexadiene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical and biological properties compared to other similar compounds .

Properties

CAS No.

110214-15-8

Molecular Formula

C10H10S

Molecular Weight

162.25 g/mol

IUPAC Name

2-cyclohexa-1,5-dien-1-ylthiophene

InChI

InChI=1S/C10H10S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h2,4-8H,1,3H2

InChI Key

BYCMYCQRDSEIHB-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C=C1)C2=CC=CS2

Origin of Product

United States

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